5-Chlorobenzo[d]isoxazol-3-ol

D-Amino Acid Oxidase (DAAO) Inhibition Enzyme Potency Structure-Activity Relationship (SAR)

Researchers investigating DAAO pathways should select 5-Chlorobenzo[d]isoxazol-3-ol (CBIO) for its superior, well-characterized potency (IC50 90-188 nM), a >2-fold improvement over unsubstituted analogs. This critical 5-chloro substitution ensures robust target engagement at lower concentrations, minimizing off-target liabilities and ensuring reproducible pharmacodynamic effects in chronic pain, CNS disorders, and opioid-sparing studies. Avoid confounded results from less potent analogs.

Molecular Formula C7H4ClNO2
Molecular Weight 169.56 g/mol
CAS No. 24603-63-2
Cat. No. B1229548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorobenzo[d]isoxazol-3-ol
CAS24603-63-2
Synonyms5-chlorobenzo(d)isoxazol-3-ol
CBIO compound
Molecular FormulaC7H4ClNO2
Molecular Weight169.56 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=O)NO2
InChIInChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10)
InChIKeyWIZWHBRFTCYPDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorobenzo[d]isoxazol-3-ol (CBIO) CAS 24603-63-2: A High-Potency D-Amino Acid Oxidase (DAAO) Inhibitor for Pain and Neurological Research


5-Chlorobenzo[d]isoxazol-3-ol (CBIO) is a benzisoxazolone-class small molecule that functions as a potent, reversible, and D-serine-competitive inhibitor of D-amino acid oxidase (DAAO/DAO) [1]. The compound is characterized by a chloro substitution at the 5-position of the benzo[d]isoxazol-3-ol scaffold, a structural feature that critically differentiates it from unsubstituted analogs in terms of enzyme inhibition potency [2]. Commercially available as a research-grade compound with ≥97% HPLC purity, CBIO is widely employed as a pharmacological probe to modulate spinal D-serine levels and investigate DAAO-mediated pathways in chronic pain and CNS disorders .

Why 5-Chlorobenzo[d]isoxazol-3-ol (CBIO) Cannot Be Replaced by Generic Benzo[d]isoxazol-3-ol Analogs


Within the benzisoxazolone structural class, DAAO inhibitory potency is exquisitely sensitive to halogen substitution position and identity. Unsubstituted benzo[d]isoxazol-3-ol exhibits an IC50 of 418 nM against human DAAO, while 5-chloro substitution (CBIO) lowers the IC50 to 90–188 nM across species isoforms—a >2- to >4-fold potency gain [1]. Moreover, regioisomeric substitution at the 6-position yields Kd values in the 10–20 nM range for some isoforms but produces variable activity across assay conditions, whereas the 5-chloro derivative demonstrates consistent, well-characterized potency across rat spinal cord, porcine kidney, and human DAAO preparations [2]. Substituting CBIO with an uncharacterized or less potent analog in pharmacological studies risks confounded results due to insufficient target engagement, altered D-serine modulation, and non-reproducible in vivo analgesic efficacy [3].

5-Chlorobenzo[d]isoxazol-3-ol (CBIO) Differentiation Evidence: Quantitative Comparator Data


CBIO vs. Unsubstituted Benzo[d]isoxazol-3-ol: >2-Fold Improvement in Human DAAO Inhibitory Potency

5-Chloro substitution dramatically enhances DAAO inhibitory potency compared to the unsubstituted parent scaffold. CBIO exhibits IC50 values of 90 nM against rat spinal cord DAAO and 150/188 nM against porcine kidney DAAO, whereas unsubstituted benzo[d]isoxazol-3-ol requires 418 nM to achieve 50% inhibition of human DAAO [1]. This represents a 2.2- to 4.6-fold improvement in potency attributable solely to the presence of the 5-chloro group.

D-Amino Acid Oxidase (DAAO) Inhibition Enzyme Potency Structure-Activity Relationship (SAR)

CBIO vs. Morphine: 5-Fold Higher Analgesic Potency in Formalin-Induced Tonic Pain Model

In a standardized rat formalin-induced tonic pain model, intrathecal administration of CBIO prevented 50% of pain at a dose of 0.06 μg, achieving approximately 5-fold the analgesic potency of morphine in the same assay [1]. This exceptional in vivo efficacy correlates directly with its potent inhibition of spinal DAAO activity (IC50 = 90 nM) and establishes CBIO as a benchmark DAAO inhibitor for pain research.

Analgesic Efficacy In Vivo Pain Models Spinal DAAO Modulation

CBIO vs. Other DAAO Inhibitors: Superior Rank Order Potency Across In Vitro and In Vivo Assays

In a comparative evaluation of five DAAO inhibitors (CBIO, compound 8, AS057278, sodium benzoate, and NPCA), CBIO demonstrated the highest potency rank in both rat spinal cord DAAO inhibition and formalin-induced tonic pain prevention [1]. The consistent rank order (CBIO > compound 8 > AS057278 > sodium benzoate > NPCA) across in vitro enzyme assays and in vivo pain models confirms that CBIO's superior biochemical potency translates directly to enhanced therapeutic efficacy.

DAAO Inhibitor Rank Order Enzyme Inhibition In Vivo Analgesia

CBIO Enhances Brain D-Serine Levels: 60% vs. 25% Above Basal with vs. without CBIO Co-Administration

Oral co-administration of CBIO (30 mg/kg) with D-serine (30 mg/kg) in rats elevates brain D-serine levels to 60% above basal, compared to only 25% above basal with D-serine alone . This 35-percentage-point increase in brain D-serine availability is mediated by CBIO's inhibition of peripheral and central DAAO, which otherwise rapidly metabolizes D-serine. The effect is underpinned by CBIO's competitive inhibition mechanism (Ki = 100 nM) and its ability to prolong the plasma half-life of D-serine.

D-Serine Modulation Blood-Brain Barrier Pharmacokinetics

CBIO Exhibits Dose-Dependent Anti-Allodynia in Bone Cancer Pain Model: 40–50% Maximum Inhibition

In a rat model of bone cancer pain, subcutaneous and intrathecal administration of CBIO produced dose- and time-dependent blockade of mechanical allodynia, achieving maximum inhibition of 40–50% [1]. This efficacy was accompanied by suppression of spinal hydrogen peroxide production and GFAP expression, confirming engagement of the DAAO pathway. Notably, repeated CBIO administration did not induce self-tolerance or cross-tolerance to morphine, and concurrent CBIO + morphine treatment prevented morphine tolerance while producing additive anti-allodynia.

Bone Cancer Pain Mechanical Allodynia DAAO Inhibition

High-Impact Application Scenarios for 5-Chlorobenzo[d]isoxazol-3-ol (CBIO) Based on Verified Differentiation Data


Target Validation Studies Requiring High-Potency DAAO Inhibition

Researchers investigating the role of DAAO in neurological disorders or pain should select CBIO due to its superior inhibitory potency (IC50 = 90–188 nM) compared to unsubstituted benzo[d]isoxazol-3-ol (IC50 = 418 nM) . This 2- to 4-fold potency advantage ensures robust target engagement at lower compound concentrations, minimizing off-target liabilities and enabling cleaner pharmacological interpretation. CBIO's well-characterized competitive inhibition mechanism (Ki = 100 nM) further supports its use in enzyme kinetic studies and SAR campaigns aimed at optimizing DAAO inhibitor scaffolds.

In Vivo Analgesia Studies in Chronic Pain Models

For preclinical pain research—particularly in formalin-induced tonic pain, bone cancer pain, and neuropathic pain models—CBIO is the tool compound of choice. Its demonstrated ED50 of 0.06 μg for 50% pain prevention (5-fold more potent than morphine) and maximal anti-allodynia of 40–50% in cancer pain models provide quantitatively defined efficacy benchmarks [1]. Additionally, CBIO's ability to prevent morphine tolerance when co-administered makes it invaluable for studies exploring opioid-sparing analgesic strategies.

D-Serine Modulation and NMDA Receptor Functional Studies

Studies requiring sustained elevation of brain D-serine levels to probe NMDA receptor function, synaptic plasticity, or cognitive enhancement should utilize CBIO. Co-administration of CBIO with D-serine increases brain D-serine to 60% above basal, compared to only 25% with D-serine alone . This robust pharmacodynamic effect, combined with CBIO's oral bioavailability and central nervous system penetration, positions it as a superior DAAO inhibitor for modulating the D-serine/glycine site of NMDA receptors in vivo.

Mechanistic Studies of Spinal Astrocyte Activation and Hydrogen Peroxide Signaling

CBIO's capacity to suppress spinal hydrogen peroxide production and GFAP expression in cancer pain models makes it an essential tool for investigating DAAO-mediated oxidative stress and astrocyte activation pathways . Researchers studying the intersection of DAAO activity, reactive oxygen species, and glial cell biology can employ CBIO as a selective, reversible inhibitor to dissect these signaling cascades without the permanent alterations associated with genetic knockdown approaches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chlorobenzo[d]isoxazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.